Acetylthiocholine iodide

概要

説明

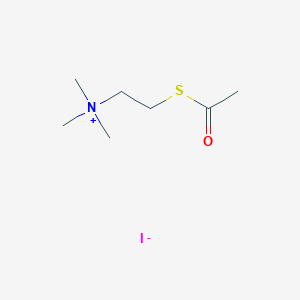

Acetylthiocholine iodide (ATC iodide) is a pseudosubstrate widely used in spectrophotometric and electrochemical assays to measure acetylcholinesterase (AChE) activity. It consists of a thioester-linked acetyl group and a thiocholine moiety, associated with an iodide counterion. Upon enzymatic hydrolysis by AChE, ATC iodide releases thiocholine, which reacts with 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form the yellow 5-thio-2-nitrobenzoate anion, detectable at 412 nm . This reaction forms the basis of Ellman’s assay, a gold standard for cholinesterase activity measurement . ATC iodide is also employed in amperometric biosensors, where thiocholine oxidation generates an electrochemical signal proportional to enzyme activity .

Unique properties of ATC iodide include its non-enzymatic transacylation with glutathione in yeast, producing S-acetyl-glutathione and thiocholine iodide, a process monitored via absorbance at 242 nm . Its electrochemical activity, however, necessitates careful optimization in biosensors to avoid iodide interference .

準備方法

Solution Preparation and Solubility Considerations

Solvent Systems and Concentration Ranges

ATChI exhibits distinct solubility profiles in aqueous versus organic solvents. In phosphate-buffered saline (PBS, pH 7.2), maximum solubility reaches 10 mg/mL, while dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) dissolve up to 30 mg/mL . Aqueous solutions require fresh preparation daily due to rapid hydrolysis—neutral PBS solutions lose >50% activity within 24 hours at 4°C . For enzymatic assays requiring prolonged stability, organic stock solutions (30 mg/mL in DMSO) demonstrate 90% retention of substrate integrity over seven days when stored at -20°C .

Buffer Composition Effects

The choice of buffer significantly impacts enzymatic reaction kinetics. A standard 0.1 M phosphate buffer (pH 7.4) with 1 mM EDTA provides optimal AChE activity, achieving linear reaction rates for 30 minutes at 37°C . Addition of 6 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to phosphate buffer enhances thiocholine detection sensitivity by 40% through formation of yellow 5-thio-2-nitrobenzoate anions (ε₄₁₀ = 14,150 M⁻¹cm⁻¹) . For biosensor applications, 0.1 M PBS pH 7.0 with 0.1 M KCl minimizes interfacial resistance on screen-printed electrodes while maintaining enzyme stability .

Fixed Time Endpoint Assay Protocol

Stepwise Enzymatic Reaction Setup

The optimized 10-minute endpoint assay involves sequential mixing in 1 mL microtubes :

| Step | Component | Volume | Final Concentration |

|---|---|---|---|

| 1 | Inhibitor/Buffer | 20 μL | Variable |

| 2 | Enzyme Preparation | 200 μL | 12.5–50 μL/mL |

| 3 | Preincubation | 37°C | 0–30 min |

| 4 | ATChI Substrate | 200 μL | 1–14.3 mM |

| 5 | Enzymatic Reaction | 37°C | 10 min |

| 6 | 2% SDS/6 mM DTNB Stop | 200 μL | 0.5% SDS, 1.5 mM DTNB |

| 7 | Phosphate Buffer | 200 μL | 0.05 M |

This protocol achieves intra-assay variability <4% CV and inter-assay reproducibility of 8% CV across three independent trials . Linearity holds up to 12.47 nmol/min activity with 50 μL/mL enzyme preparation .

Microplate Adaptation

Scaling down volumes to ¼ enables high-throughput analysis in 96-well plates:

-

Reduced Volumes :

-

Detection Parameters :

-

Wavelength: 410 nm

-

Pathlength correction: 0.3 cm (for 300 μL aliquots)

-

Blank subtraction: Buffer + DTNB baseline

-

This adaptation maintains >95% correlation with tube-based methods while reducing reagent consumption by 75% .

Electrochemical Biosensor Optimization

Electrode Material Selection

Screen-printed electrodes require material-specific overpotentials to avoid iodide interference:

| Electrode Type | Optimal Potential | I₂ Oxidation Onset | Thiocholine Signal Loss |

|---|---|---|---|

| Cobalt Phthalocyanine | 110 mV | 250 mV | 62% at 1 mM ATChI |

| Carbon Nanotube | 360 mV | 400 mV | 18% at 1 mM ATChI |

| Platinum | 560 mV | 600 mV | <5% at 1 mM ATChI |

| Gold | 370 mV | 450 mV | 35% at 1 mM ATChI |

Cobalt phthalocyanine electrodes enable low-potential detection but suffer significant signal suppression, while platinum provides robust performance at the cost of higher overpotential .

Substrate Concentration Thresholds

Amperometric biosensors exhibit linear response (R² >0.98) when ATChI concentrations remain below 2 mM due to:

-

Iodide oxidation currents exceeding thiocholine signals above 2.5 mM

-

Enzyme saturation kinetics reaching Vₘₐₓ at 1.5 mM substrate

For pesticide detection applications, 1 mM ATChI provides optimal balance between sensitivity (0.1 μM paraoxon detection limit) and interference minimization .

Quality Control and Standardization

Reference Standard Preparation

Arbor Assays’ DetectX® protocol outlines a 5-point calibration series :

-

Stock Solution : 100 mU/mL AChE in 1X assay buffer

-

Serial Dilution :

-

Standard 1: 50 μL stock + 450 μL buffer → 100 mU/mL

-

Standards 2–5: 2-fold dilutions → 50, 25, 12.5, 6.25 mU/mL

-

This series validates linearity (R² ≥0.95) across 6.25–100 mU/mL with 8% inter-well variability .

Stability Monitoring Parameters

Critical stability indicators for ATChI solutions include:

| Parameter | Acceptable Range | Test Method |

|---|---|---|

| pH Drift | ±0.2 units | Microelectrode |

| Absorbance Ratio | A₂₅₀/A₂₇₀ <1.8 | UV-Vis Spectrophotometry |

| Enzymatic Activity | ≥90% Initial Velocity | Fixed Time Endpoint Assay |

| Conductivity | 12.5–13.5 mS/cm | Conductivity Meter |

Solutions exceeding these thresholds require fresh preparation to prevent assay artifacts .

Interference Mitigation Strategies

DTNB-Mediated Thiol Protection

Incorporating 6 mM DTNB in stop solution:

-

Chelates free iodide ions (Kd = 1.3×10⁻¹⁰ M)

-

Accelerates 5-thio-2-nitrobenzoate formation (t₁/₂ = 28 s)

-

Prevents thiocholine oxidation (95% recovery vs. DTNB-free controls)

Organic Solvent Residual Limits

For DMSO-containing stock solutions:

-

Final concentration ≤0.1% v/v in assays

-

Validated by HPLC-UV (220 nm) with <5% peak area deviation from solvent-free controls

Higher solvent concentrations reduce AChE activity by 22% per 0.5% DMSO increment .

化学反応の分析

Hydrolysis Reaction

The hydrolysis of acetylthiocholine iodide is a key reaction that occurs when the compound interacts with water, facilitated by AChE. The reaction can be summarized as follows:

This reaction produces thiocholine, which can be further oxidized to generate an electrochemical signal for detection purposes.

Factors Influencing Hydrolysis

The rate of hydrolysis is influenced by several factors:

-

pH Levels : Hydrolysis rates increase with pH, with optimal activity observed around neutral to slightly alkaline conditions (pH 7-8) .

-

Temperature : Higher incubation temperatures enhance the hydrolysis process, with significant activity noted at temperatures up to 40 °C .

-

Concentration of Oximes : The presence of oximes such as pralidoxime chloride enhances the hydrolysis rate, particularly at higher concentrations .

Electrochemical Behavior

The electrochemical analysis of this compound involves measuring the oxidation of thiocholine and iodide ions produced during hydrolysis. The oxidation potentials for these species differ significantly, allowing for selective detection:

| Compound | Oxidation Potential (mV) |

|---|---|

| Thiocholine | 360 |

| Iodide | 677 |

This difference in potential is crucial for developing amperometric biosensors that can accurately measure thiocholine without interference from iodide .

Amperometric Detection

This compound has been explored as a pseudosubstrate in amperometric biosensors designed to quantify AChE activity. The performance of these sensors is contingent on optimizing operational conditions to mitigate interference from iodide oxidation.

-

Electrode Materials : Various electrode materials have been tested for their efficacy in detecting thiocholine while minimizing interference from iodide:

-

Carbon Nanotubes : Showed a sensitivity of 6.82 nA/μM for thiocholine at 360 mV.

-

Gold Electrodes : Achieved a sensitivity of 15.06 nA/μM at 660 mV but faced interference from high iodide concentrations.

-

Platinum Electrodes : Demonstrated sensitivities ranging from 18.56 nA/μM at 560 mV with minimal interference .

-

Optimization Strategies

To enhance sensor performance when using this compound as a substrate, careful optimization is required:

-

Potential Selection : Operating at lower potentials (e.g., 370 mV) can reduce interference from iodide while maintaining adequate sensitivity for thiocholine detection .

-

Electrode Modification : Modifying electrodes with materials like multi-wall carbon nanotubes can help distinguish between thiocholine and iodide signals due to their differing oxidation potentials.

科学的研究の応用

Biochemical Research

Substrate for Cholinesterase Activity

ATChI serves as a substrate for AChE, facilitating the study of cholinergic signaling and enzyme kinetics. The hydrolysis of ATChI by AChE produces thiocholine, which can be quantitatively measured, providing insights into enzyme activity under various conditions. This application is crucial for understanding the dynamics of neurotransmission and the effects of inhibitors on cholinergic enzymes .

Table 1: Kinetic Parameters of AChE Using ATChI

| Parameter | Value |

|---|---|

| Vmax (µmol/min) | 0.253 ± 0.026 (with 2-PAM) |

| Km (mM) | Not specified |

| Inhibition Type | Competitive |

Biosensor Development

Amperometric Biosensors

ATChI has been employed as a pseudosubstrate in amperometric biosensors designed for the rapid detection of neurotoxic compounds, such as insecticides. The enzymatic hydrolysis of ATChI generates thiocholine, which can be electrochemically detected. However, the presence of iodide as a counterion poses challenges due to potential interference from the oxidation of iodide ions . Optimization of operational conditions is crucial to enhance sensitivity and minimize false signals.

Case Study: Pesticide Detection

In a study aimed at detecting pesticides in environmental samples, ATChI was integrated into a thiocholine sensor that demonstrated high sensitivity and specificity for various pesticide residues in complex matrices like soil and groundwater . The sensor's performance was validated through comparative analyses with established detection methods.

Toxicology Studies

Assessment of Neurotoxic Effects

ATChI is utilized in toxicological assessments to evaluate the impact of organophosphate compounds on AChE activity. For instance, pralidoxime iodide (2-PAM) has been shown to hydrolyze ATChI effectively, allowing researchers to measure the restoration of AChE activity post-exposure to neurotoxic agents . This application is vital for developing antidotes and therapeutic strategies against poisoning.

Environmental Monitoring

Detection of Contaminants

ATChI-based assays have been developed for monitoring environmental pollutants, particularly pesticides. The ability to measure AChE inhibition in aquatic organisms provides a biomarker for assessing the ecological impact of chemical contaminants . This method enhances our understanding of how pollutants affect aquatic life and ecosystem health.

Neurological Research

Studying Nicotinic Receptors

ATChI acts as an agonist for nicotinic acetylcholine receptors (nAChRs), particularly those containing α4β2 subunits. Its binding properties have been investigated in various cell lines, contributing to our knowledge of receptor pharmacology and potential therapeutic targets for neurological disorders .

作用機序

AChE基質: アセチルチオコリンヨウ化物は、AChEによって加水分解され、酢酸とチオコリンが放出されます。

分子標的: AChE自体が主な分子標的です。

経路: 加水分解はコリン作動性シナプスで起こり、神経伝達物質のレベルに影響を与えます。

類似化合物との比較

Substrate Selectivity: ATC Iodide vs. Butyrylthiocholine Iodide (BTC Iodide) and Propionylthiocholine Iodide (PTC Iodide)

ATC iodide is specific for AChE, while BTC iodide and PTC iodide are substrates for butyrylcholinesterase (BChE). Kinetic studies on the spider-derived enzyme PpAChE5 revealed distinct catalytic efficiencies:

Table 1. Kinetic Parameters of Thiocholine Iodide Substrates for PpAChE5

| Substrate | $ K_M $ (mM) | $ V_{max} $ (μmol/min/mg) | Catalytic Efficiency ($ V{max}/KM $, mL/min/mg) |

|---|---|---|---|

| Acetylthiocholine iodide | 0.18 ± 0.02 | 4.23 ± 0.15 | 23.5 |

| Butyrylthiocholine iodide | 0.16 ± 0.03 | 0.92 ± 0.05 | 5.75 |

| Propionylthiocholine iodide | 0.17 ± 0.01 | 0.59 ± 0.03 | 3.47 |

ATC iodide exhibited 5.4- and 8.6-fold higher catalytic efficiency than BTC and PTC iodides, respectively, confirming its preference for AChE . For BChE, BTC iodide is the standard substrate, with studies showing negligible AChE activity toward it .

Electrochemical Performance: ATC Iodide vs. Acetylthiocholine Chloride (ATC Chloride)

ATC iodide is cheaper but electrochemically active, complicating its use in biosensors due to iodide oxidation interference. In contrast, ATC chloride is inert and generates cleaner signals:

Table 2. Comparative Analysis of ATC Iodide and ATC Chloride in Biosensors

| Parameter | ATC Iodide | ATC Chloride |

|---|---|---|

| Cost | Lower | Higher |

| Electrochemical Signal | 531 nA at 700 mV (platinum electrode) | 148 nA at 700 mV (platinum electrode) |

| Interference | Significant (iodide oxidation at >360 mV) | Minimal |

| Optimal Potential | 370 mV (gold), 110 mV (cobalt phthalocyanine) | 660 mV (gold) |

| Sensitivity | Reduced due to background noise | Higher accuracy |

At 700 mV, ATC iodide produced a 3.6-fold higher signal than ATC chloride but showed residual currents (389 nA) even after enzyme denaturation, highlighting interference risks . Thus, ATC chloride is recommended for precise amperometric detection .

Specificity in Enzyme Assays

生物活性

Acetylthiocholine iodide (ATChI) is a synthetic compound widely used as a substrate in biochemical assays, particularly for measuring acetylcholinesterase (AChE) activity. Its biological activity is primarily associated with its hydrolysis by AChE, leading to the production of thiocholine, which can be quantified. This article provides a comprehensive overview of the biological activity of ATChI, including its hydrolysis mechanisms, applications in biosensors, and implications in organophosphate poisoning.

Hydrolysis Mechanism

This compound undergoes hydrolysis catalyzed by AChE, resulting in the release of thiocholine and acetic acid. The efficiency of this reaction can vary based on several factors, including pH, temperature, and the presence of inhibitors or activators.

Key Findings from Research Studies

- Hydrolysis Efficiency : Studies have shown that the hydrolysis of ATChI is significantly influenced by pH and incubation temperature. For instance, hydrolysis rates increase with higher pH levels and temperatures up to 37°C. Notably, pralidoxime chloride (2-PAM Cl) and other oximes demonstrated varying efficiencies in reactivating AChE inhibited by organophosphates while also hydrolyzing ATChI .

- Kinetic Studies : Kinetic investigations using Ellman’s method revealed that ATChI serves as an effective substrate for measuring AChE activity in both buffer solutions and human plasma. The formation of a chromogenic compound from ATChI allows for the quantification of enzymatic activity .

- Inhibition Studies : Research has indicated that ATChI can be used to assess the inhibitory effects of various compounds on AChE activity. For example, studies demonstrated that certain aminoalkanol derivatives inhibit AChE when tested with ATChI as a substrate .

Applications in Biosensors

ATChI is extensively utilized in the development of amperometric biosensors designed to detect neurotoxic agents through inhibition of AChE. The enzymatic hydrolysis of ATChI produces thiocholine, which can be electrochemically oxidized to generate a measurable signal.

Comparative Analysis of Biosensor Performance

| Substrate | Signal Sensitivity | Operational Challenges |

|---|---|---|

| This compound | Moderate | High background signal due to iodide oxidation |

| Acetylthiocholine chloride | High | Lower background interference |

- Optimization Needs : The presence of iodide as a counterion poses challenges due to its electrochemical activity, which can interfere with signal detection. Careful optimization of operational conditions is essential to minimize false signals .

Implications in Organophosphate Poisoning

ATChI's role extends beyond laboratory applications; it is also significant in understanding organophosphate poisoning mechanisms. Organophosphates inhibit AChE, leading to an accumulation of acetylcholine and subsequent neuromuscular dysfunction.

Case Studies

- Reactivation Studies : In vitro studies have shown that oximes like 2-PAM can reactivate AChE inhibited by organophosphates through their interaction with substrates like ATChI. This highlights the potential therapeutic role of ATChI in developing antidotes for organophosphate poisoning .

- Field Studies : Research involving agricultural workers exposed to organophosphates demonstrated elevated levels of acetylcholinesterase inhibition correlated with symptoms of poisoning. The use of ATChI in monitoring AChE activity provided insights into the extent of exposure and potential health impacts .

Q & A

Q. How is acetylthiocholine iodide utilized in the spectrophotometric determination of acetylcholinesterase (AChE) activity?

Basic Research Question

this compound (ATC) is the preferred substrate for AChE activity assays using the Ellman method . The protocol involves:

- Substrate Preparation : ATC (5 mM final concentration) is hydrolyzed by AChE to thiocholine, which reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow 5-thio-2-nitrobenzoate anion.

- Spectrophotometric Measurement : Absorbance is monitored at 412 nm for 5 minutes, using a molar extinction coefficient (ε) of 13,600 M⁻¹cm⁻¹ .

- Data Normalization : Activity is expressed as nmol hydrolyzed substrate/min/mg protein, with protein quantified via BCA assay .

Key Controls : Include blanks without substrate or enzyme to account for non-enzymatic hydrolysis .

Q. What are the optimized synthetic routes for this compound in laboratory settings?

Basic Research Question

The synthesis involves:

Thioacetylation : Reacting dimethylaminoethanethiol with acetyl chloride to form dimethylaminoethyl thioacetic acid.

Quaternization : Treating the intermediate with methyl iodide to yield this compound.

Sun Haoyi et al. optimized this method by dissolving intermediates in alkaline aqueous solutions, improving safety and scalability. Raw materials (e.g., dimethylaminoethane compounds) are commercially accessible, and the process avoids hazardous solvents .

Q. How can researchers address discrepancies in AChE activity measurements caused by non-enzymatic hydrolysis of this compound?

Advanced Research Question

Non-enzymatic hydrolysis of ATC occurs via:

- Thiol-Dependent Reactions : Reduced glutathione (GSH) or other thiols can catalyze transacylation, releasing thiocholine even without AChE .

- Polyamine Interference : Spermine/spermidine increase non-enzymatic hydrolysis rates at low substrate concentrations, requiring correction via substrate-free controls .

Mitigation Strategies : - Use fresh DTNB to avoid sulfhydryl group interference.

- Pre-tissue homogenates with thiol-blocking agents (e.g., N-ethylmaleimide) for tissue samples rich in endogenous thiols .

Q. What methodological considerations are critical when comparing AChE inhibition across species or tissues?

Advanced Research Question

- Substrate Specificity : ATC is hydrolyzed by both AChE and butyrylcholinesterase (BChE). Use selective inhibitors (e.g., ethopropazine for BChE) or alternative substrates (e.g., propionylthiocholine) to isolate AChE activity .

- Tissue-Specific Optimization : For marine organisms (e.g., Mytilus galloprovincialis), adjust homogenization buffers to minimize matrix effects and validate assays with tissue-specific positive controls .

- Kinetic Parameters : Calculate Km and Vmax using Lineweaver-Burk plots with varying ATC concentrations (1–10 mM). Note that ATC’s Km for insect AChE may differ significantly from mammalian enzymes .

Q. How does this compound interact with assay components like DTNB, and how can these interactions affect data interpretation?

Advanced Research Question

- DTNB Reactivity : DTNB reacts with free thiols in samples (e.g., GSH), leading to false-positive signals. Pre-incubate samples with DTNB before adding ATC to quantify background thiol levels .

- pH Sensitivity : ATC hydrolysis is pH-dependent. Maintain Tris-HCl buffer (pH 7.4–8.0) for optimal enzyme activity and stable DTNB-thiocholine complex formation .

- Temperature Control : Assays at 37°C enhance enzymatic activity but may accelerate non-enzymatic hydrolysis; validate reaction linearity over time .

Q. What advanced techniques complement ATC-based assays for studying AChE inhibition by novel compounds?

Advanced Research Question

- Molecular Docking : Pair kinetic data with structural models of AChE active sites to predict inhibitor binding modes.

- IC50 Determination : Use ATC (0.1–10 mM) to test inhibitor potency. Compare results with standards like galantamine, ensuring substrate saturation to avoid competition artifacts .

Q. How should researchers validate the purity and stability of this compound in long-term studies?

Basic Research Question

- HPLC Analysis : Monitor ATC degradation using reverse-phase chromatography with UV detection at 220–242 nm. Degradation products include thiocholine and acetic acid .

- Storage Conditions : Store lyophilized ATC at –20°C in desiccated, light-protected vials. Avoid repeated freeze-thaw cycles of stock solutions .

特性

IUPAC Name |

2-acetylsulfanylethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NOS.HI/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBLZMAMTZXLBP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883764 | |

| Record name | Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1866-15-5 | |

| Record name | Acetylthiocholine iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1866-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylthiocholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylthiocholine iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetylthioethyltrimethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLTHIOCHOLINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SKH6P4YRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。